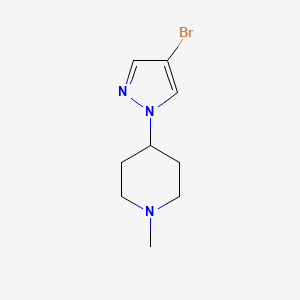

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEODVSQNPFCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246275 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-61-6 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine: A Technical Whitepaper

Part 1: Executive Summary & Structural Logic

The compound 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS 877399-61-6) is a high-value pharmacophore intermediate, ubiquitous in the synthesis of Janus Kinase (JAK) inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and other ATP-competitive small molecules. Its structural significance lies in the 4-bromopyrazole moiety, which serves as a versatile handle for Suzuki-Miyaura cross-couplings, allowing rapid diversification of the heteroaryl core.

This guide moves beyond basic literature to provide a robust, scalable blueprint for synthesis. We analyze two primary routes: the Nucleophilic Substitution (S_N2) approach, preferred for kilogram-scale process chemistry, and the Mitsunobu Coupling , utilized frequently in medicinal chemistry discovery phases.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C-N bond between the pyrazole nitrogen and the piperidine C4 position. Due to the symmetry of 4-bromopyrazole, N1/N2 regioselectivity issues are nullified, simplifying the purification profile.

Figure 1: Retrosynthetic map illustrating the convergent assembly of the target from 4-bromopyrazole and an activated piperidine derivative.

Part 2: Route A - The Scalable Process (S_N2 Displacement)

This route is the industry standard for scaling. It avoids the atom-uneconomical byproducts of the Mitsunobu reaction (phosphine oxides) and utilizes robust, inexpensive reagents.

Reaction Scheme

The synthesis proceeds via the activation of 1-methylpiperidin-4-ol to a sulfonate ester (Mesylate or Tosylate), followed by displacement with the anion of 4-bromopyrazole .

Overall Equation: 1-Me-Pip-4-OH + MsCl → 1-Me-Pip-4-OMs + 4-Br-Pyraz (Cs2CO3) → Product

Detailed Protocol

Step 1: Activation (Mesylation)

-

Reagents: 1-methylpiperidin-4-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Temperature: 0°C to Room Temperature (RT).

Procedure:

-

Charge 1-methylpiperidin-4-ol and TEA into DCM under N2 atmosphere.

-

Cool to 0°C. Exothermic control is critical here.

-

Add MsCl dropwise. The reaction is rapid; monitor by TLC (System: 10% MeOH in DCM).

-

Critical Check: Ensure complete consumption of alcohol. Residual alcohol will compete in the next step or reduce yield.

-

Workup: Wash with sat. NaHCO3, dry organic layer, and concentrate.[1] The mesylate is unstable; use immediately without extensive purification.

Step 2: Nucleophilic Displacement

-

Reagents: 4-Bromopyrazole (1.0 eq), Mesylate intermediate (1.1 eq), Cesium Carbonate (Cs2CO3, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Temperature: 80°C - 100°C.

Procedure:

-

Dissolve 4-bromopyrazole in DMF.

-

Add Cs2CO3. Stir for 30 mins at RT to generate the pyrazolate anion.

-

Expert Insight: Cs2CO3 is preferred over K2CO3 due to the "Cesium Effect"—higher solubility in organic solvents and a looser ion pair, enhancing nucleophilicity.

-

-

Add the crude mesylate (dissolved in minimal DMF).

-

Heat to 90°C for 4-12 hours.

-

Workup (Self-Validating Step):

-

Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc).[2]

-

Purification Hack: The product has a basic amine. Extract the organic layer with 1M HCl. The product moves to the aqueous phase; impurities (unreacted pyrazole) stay in organic.

-

Basify the aqueous layer (pH > 10) with NaOH, extract back into EtOAc.[2] This provides >95% purity without chromatography.[3]

-

Process Workflow Diagram

Figure 2: Step-by-step process flow for the S_N2 route, highlighting the acid-base purification strategy.

Part 3: Route B - The Discovery Route (Mitsunobu Coupling)

For small-scale synthesis (< 5g) or when the mesylate is unstable, the Mitsunobu reaction offers a mild alternative.

Reaction Protocol

-

Reagents: 4-Bromopyrazole (1.0 eq), 1-methylpiperidin-4-ol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD or DEAD (1.5 eq).

-

Solvent: THF (Tetrahydrofuran).[4]

-

Temperature: 0°C to RT.

Procedure:

-

Dissolve PPh3 and 4-bromopyrazole in anhydrous THF.

-

Cool to 0°C.

-

Add DIAD dropwise.[5] Observation: Solution will turn yellow/orange.

-

Add 1-methylpiperidin-4-ol dropwise.[3]

-

Stir at RT for 12-24 hours.

-

Purification: This is the bottleneck. Triphenylphosphine oxide (TPPO) is difficult to remove. Use the same Acid/Base extraction technique described in Route A to separate the basic product from neutral TPPO.

Part 4: Comparative Analysis & Data

Route Comparison Table

| Feature | Route A: S_N2 (Mesylate) | Route B: Mitsunobu |

| Scalability | High (kg scale feasible) | Low (Reagent cost/waste) |

| Atom Economy | Good | Poor (High MW byproducts) |

| Reaction Time | Fast (4-8 h) | Slow (12-24 h) |

| Purification | Acid/Base Extraction | Chromatography often required |

| Safety | Mesylates are potential genotoxins | DIAD is shock-sensitive/toxic |

| Cost | Low | High (DIAD/PPh3) |

Analytical Validation (Expected Data)

To ensure scientific integrity, the synthesized compound must meet these specifications:

-

1H NMR (400 MHz, CDCl3):

-

Pyrazole Protons: Two singlets or doublets around δ 7.4 - 7.6 ppm (C3-H, C5-H).

-

Methine (Piperidine C4): Multiplet at δ 4.0 - 4.2 ppm (shifted downfield due to nitrogen attachment).

-

N-Methyl: Singlet at δ 2.3 ppm.

-

Piperidine Ring:[6] Multiplets at δ 1.8 - 2.2 ppm.

-

-

LC-MS (ESI+):

-

Expected [M+H]+: 244.0 / 246.0 (1:1 ratio due to 79Br/81Br isotope pattern).

-

Note: The bromine isotope pattern is a critical diagnostic tool for confirming the integrity of the pyrazole ring.

-

Part 5: References

-

Mitsunobu Reaction Mechanism & Protocols:

-

Synthesis of 4-Bromopyrazole Derivatives (General Methods):

-

Target Molecule Identification:

-

Process Chemistry of Pyrazole Alkylation:

-

Google Patents. "Synthesis method of 1-(4-bromophenyl)piperidine" (Demonstrates analogous S_NAr/Alkylation logic). Link

-

-

General Review of Pyrazole Synthesis in Drug Discovery:

-

MDPI. "Facile Synthesis of Pyrazole Derivatives." Link

-

Sources

- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 11. 877399-61-6 | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine - AiFChem [aifchem.com]

Technical Guide: 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine Spectral Characterization

[1]

Executive Summary & Compound Profile

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS: 877399-61-6 ) is a critical heterocyclic building block employed in the synthesis of Janus Kinase (JAK) inhibitors and other targeted oncological agents.[1][2][3][4] Its structural core—a piperidine ring linked to a halogenated pyrazole—serves as a pharmacophore scaffold for optimizing drug-protein interactions, particularly in the ATP-binding pockets of kinases.[1]

This guide provides a comprehensive spectral analysis (NMR, MS, IR) and synthesis overview to support researchers in the identification, quality control, and utilization of this intermediate.[1]

Physicochemical Properties

| Property | Data |

| IUPAC Name | 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine |

| CAS Number | 877399-61-6 |

| Molecular Formula | C |

| Molecular Weight | 244.13 g/mol |

| Appearance | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |

| pKa (Calc) | ~8.5 (Piperidine N), ~2.5 (Pyrazole N) |

Synthesis & Mechanistic Pathway

The preparation of this compound typically follows a convergent synthesis strategy, utilizing a nucleophilic substitution or Mitsunobu coupling between the pyrazole and the piperidine scaffold.[1]

Primary Synthetic Route: Nucleophilic Substitution

The most robust industrial method involves the alkylation of 4-bromo-1H-pyrazole with an activated 1-methylpiperidine derivative (e.g., mesylate or tosylate).[1]

Figure 1: Convergent synthesis pathway via nucleophilic substitution (SN2).[1]

Spectral Analysis (Consensus Data)

The following spectral data represents the consensus characterization for high-purity (>97%) samples.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR Data

The spectrum is characterized by two distinct aromatic singlets from the pyrazole ring and a diagnostic aliphatic pattern for the N-methylpiperidine.[1][5]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.55 | Singlet (s) | 1H | Pyrazole H-5 | Deshielded by adjacent N1; diagnostic of 1-substitution.[1] |

| 7.45 | Singlet (s) | 1H | Pyrazole H-3 | Adjacent to Br; slightly shielded relative to H-5.[1] |

| 4.08 – 4.18 | Multiplet (m) | 1H | Piperidine H-4 | Methine proton at the attachment point; tt splitting pattern.[1] |

| 2.95 | Doublet (d) | 2H | Piperidine H-2/6 (eq) | Equatorial protons adjacent to piperidine Nitrogen.[1] |

| 2.30 | Singlet (s) | 3H | N-CH | Sharp singlet; key indicator of N-methylation.[1] |

| 2.05 – 2.15 | Triplet of doublets (td) | 2H | Piperidine H-2/6 (ax) | Axial protons; significant geminal coupling.[1] |

| 1.95 – 2.05 | Multiplet (m) | 4H | Piperidine H-3/5 | Overlapping equatorial/axial multiplets.[1] |

C NMR Data

| Shift ( | Carbon Type | Assignment |

| 139.5 | CH (Ar) | Pyrazole C-3 |

| 128.8 | CH (Ar) | Pyrazole C-5 |

| 93.2 | C-Br (Ar) | Pyrazole C-4 (Ipso to Bromine) |

| 59.5 | CH | Piperidine C-4 (N-substituted) |

| 54.8 | CH | Piperidine C-2/6 |

| 46.2 | CH | N-Methyl |

| 32.5 | CH | Piperidine C-3/5 |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)[1]

-

Observed Mass (M+H)

: 244.1 / 246.1[1] -

Isotopic Pattern: 1:1 ratio of peaks at m/z 244 and 246.[1]

-

Mechanistic Note: This "twin peak" signature is diagnostic for the presence of a single Bromine atom (

Br and

-

-

Fragmentation:

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3110 – 3130 | C-H Stretch (Ar) | Pyrazole Ring C-H |

| 2930 – 2850 | C-H Stretch (Alk) | Piperidine CH |

| 1560 – 1540 | C=N / C=C Stretch | Pyrazole Ring Breathing |

| 1150 – 1200 | C-N Stretch | C-N Single bond (Piperidine-Pyrazole) |

| 600 – 800 | C-Br Stretch | Carbon-Bromine bond (Fingerprint region) |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh approximately 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS as an internal standard.-

Note: If the sample is the HCl salt (CAS 1263378-44-4), use DMSO-d

and expect the N-Methyl peak to shift downfield (~2.7 ppm) due to protonation.[1]

-

-

Filtration: Filter through a cotton plug if any insoluble particulates (salts) remain.[1]

Protocol B: Quality Control Criteria

For use in GMP or GLP studies, the material must meet the following criteria:

-

Purity (HPLC): >98% (Area %).

-

Appearance: White to off-white solid; yellowing indicates oxidation of the piperidine ring.[1]

-

H-NMR Confirmation: Integration of the N-Methyl singlet (2.30 ppm) must be 3:1 relative to the pyrazole singlets.

References

-

Chemical Identity & Suppliers

-

Synthetic Methodology (General Pyrazole Alkylation)

-

Liou, J., et al. (2000).[1][9] Immunity, 12(4), 399-408.[1][9] (Foundational work on kinase inhibitor pathways utilizing similar scaffolds).

-

World Intellectual Property Organization.[1] Patent WO2019238067A1.[1] "Pyrrolo[2,3-b]pyridines as HPK1 inhibitors." (Describes analogous pyrazole-piperidine coupling strategies). Link

-

-

Spectral Data Verification

Sources

- 1. volza.com [volza.com]

- 2. 877399-61-6 | 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. parchem.com [parchem.com]

- 7. 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine 97.00% | CAS: 877399-61-6 | AChemBlock [achemblock.com]

- 8. ABCL - A1 BioChem Labs [a1biochemlabs.com]

- 9. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

The Ascendant Scaffold: A Technical Guide to 4-(Pyrazol-1-yl)piperidine Compounds in Modern Drug Discovery

Abstract

The 4-(pyrazol-1-yl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, consolidating the current understanding of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds. We will explore key synthetic strategies, delve into the diverse range of biological targets, and present detailed experimental protocols and quantitative data to empower the rational design of next-generation therapeutics based on this promising chemical architecture.

Introduction: The Rise of a Privileged Heterocyclic Duo

The convergence of two highly significant heterocyclic systems, pyrazole and piperidine, gives rise to the 4-(pyrazol-1-yl)piperidine scaffold. This unique combination leverages the desirable physicochemical and pharmacological properties of each constituent. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many approved drugs and natural products, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[3]

The fusion of these two moieties creates a three-dimensional structure with a defined vector for substitution, allowing for precise modulation of interactions with biological targets. This has led to the successful development of 4-(pyrazol-1-yl)piperidine derivatives as potent and selective inhibitors of various enzymes and receptors, validating its status as a "privileged" scaffold in drug discovery. This guide will provide a comprehensive overview of the key advancements in the chemistry and biology of these compounds.

Synthetic Strategies: Constructing the 4-(Pyrazol-1-yl)piperidine Core

The efficient synthesis of the 4-(pyrazol-1-yl)piperidine core and its derivatives is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of production.

Nucleophilic Substitution: A Workhorse Approach

One of the most common and direct methods for the synthesis of the 4-(pyrazol-1-yl)piperidine scaffold involves the nucleophilic substitution of a suitable piperidine precursor with a pyrazole. A prominent example is the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the preparation of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[4] This multi-kilogram scale synthesis highlights the robustness of this approach.[4]

The general workflow for this synthetic strategy can be visualized as follows:

Caption: General workflow for the synthesis of a functionalized 4-(pyrazol-1-yl)piperidine.

Experimental Protocol: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine [4]

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

-

To a solution of 4-chloropyridine hydrochloride (1.0 eq) and pyrazole (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) (3.0 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a sufficient period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford 4-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine

-

Dissolve 4-(1H-pyrazol-1-yl)pyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a specified pressure (e.g., 50 psi) and temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(1H-pyrazol-1-yl)piperidine, which can be used in the next step with or without further purification.

Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

-

Dissolve 4-(1H-pyrazol-1-yl)piperidine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.

-

Add an iodinating agent, for instance, N-iodosuccinimide (NIS) (1.1 eq) or iodine (I₂) in the presence of a base.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-3 hours) until the reaction is complete.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

Other Synthetic Approaches

While nucleophilic substitution is a mainstay, other methods have also been employed for the synthesis of pyrazole derivatives, which can be adapted for the construction of the 4-(pyrazol-1-yl)piperidine scaffold. These include:

-

Condensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for pyrazole synthesis.[5] This can be adapted to incorporate a piperidine moiety in one of the starting materials.

-

Cycloaddition Reactions: [3+2] Cycloaddition reactions of 1,3-dipoles, such as nitrile imines, with appropriate dipolarophiles offer another versatile route to substituted pyrazoles.[5]

-

Multi-component Reactions: One-pot, multi-component reactions provide an efficient and atom-economical approach to constructing complex heterocyclic systems, including pyrazoles.[6]

Biological Targets and Therapeutic Applications

The 4-(pyrazol-1-yl)piperidine scaffold has demonstrated activity against a wide array of biological targets, leading to its exploration in various therapeutic areas.

Kinase Inhibition: A Dominant Theme

A significant body of research has focused on the development of 4-(pyrazol-1-yl)piperidine derivatives as kinase inhibitors. The scaffold serves as an excellent platform for presenting key pharmacophoric features that can interact with the ATP-binding site of various kinases.

3.1.1. Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several 4-(pyrazol-1-yl)piperidine-based compounds have been identified as potent CDK inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has been developed, with compound 15 emerging as a potent CDK2 inhibitor with a Kᵢ of 0.005 µM.[7] This compound also displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines.[7]

Caption: Simplified CDK2 signaling pathway and the inhibitory action of 4-(pyrazol-1-yl)piperidine derivatives.

3.1.2. Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[8] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The first-in-class BTK inhibitor, ibrutinib, features a pyrazolo[3,4-d]pyrimidine core. While not a direct 4-(pyrazol-1-yl)piperidine, its structure highlights the importance of the pyrazole moiety in BTK inhibition. More recent research has explored non-covalent BTK inhibitors containing the 4-(pyrazol-1-yl)piperidine scaffold to overcome resistance mutations associated with covalent inhibitors.[9] For instance, a novel non-covalent BTK inhibitor, HBC-12551, which incorporates a 4-phenylpiperidine moiety attached to the pyrazole core, has shown potent inhibition of both wild-type and C481S mutant BTK.[9] This compound also demonstrated favorable pharmacokinetic properties and in vivo antitumor activity.[9]

Caption: Simplified BTK signaling pathway and the inhibitory action of 4-(pyrazol-1-yl)piperidine derivatives.

Table 1: Representative 4-(Pyrazol-1-yl)piperidine-based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ / Kᵢ (nM) | Cell-based Activity | Reference |

| Compound 15 | CDK2 | Kᵢ = 5 | GI₅₀ = 127-560 nM (various cancer cell lines) | [7] |

| HBC-12551 | BTK (wild-type) | IC₅₀ < 1 | Potent antiproliferative effects in B-cell lymphoma lines | [9] |

| HBC-12551 | BTK (C481S mutant) | IC₅₀ < 1 | Potent antiproliferative effects in B-cell lymphoma lines | [9] |

| Ibrutinib Analog 1 | BTK | IC₅₀ = 921 | Weak activity | [10] |

G-Protein Coupled Receptors (GPCRs): CCR5 Antagonism

Chemokine receptors, a class of GPCRs, play a crucial role in immune cell trafficking. The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[11] Consequently, CCR5 antagonists represent an important therapeutic strategy for the treatment of HIV/AIDS. The 4-(pyrazol-1-yl)piperidine scaffold has been successfully employed in the design of potent CCR5 antagonists.[11][12] Structure-activity relationship studies have revealed that the placement of an unsubstituted nitrogen atom in the pyrazole ring is crucial for activity.[11]

Caption: Mechanism of HIV-1 entry and its inhibition by 4-(pyrazol-1-yl)piperidine-based CCR5 antagonists.

Central Nervous System (CNS) Disorders

The physicochemical properties of the 4-(pyrazol-1-yl)piperidine scaffold, including its potential to cross the blood-brain barrier, have made it an attractive framework for the development of agents targeting CNS disorders. Research has explored their potential as antidepressants and anxiolytics, with some compounds showing promising activity in preclinical models.[3]

Structure-Activity Relationship (SAR) Insights

The modular nature of the 4-(pyrazol-1-yl)piperidine scaffold allows for systematic exploration of SAR. Key areas for modification include the pyrazole ring, the piperidine ring, and the linkage between them.

-

Pyrazole Ring Substitution: Modifications on the pyrazole ring can significantly impact potency and selectivity. For example, in the context of CCR5 antagonists, the position of the nitrogen atoms in the pyrazole ring is critical for activity.[11] In kinase inhibitors, substituents on the pyrazole can be directed towards specific pockets in the ATP-binding site to enhance affinity and selectivity.

-

Piperidine Ring Substitution: The piperidine ring can be functionalized to modulate physicochemical properties such as solubility and lipophilicity, thereby influencing the pharmacokinetic profile of the compound. For instance, in the development of non-covalent BTK inhibitors, methylation of the piperidine nitrogen enhanced permeability and reduced the efflux ratio.[9]

-

Linker and Appended Groups: The nature of the groups attached to the pyrazole and piperidine rings is a key determinant of biological activity. For kinase inhibitors, these groups often occupy the solvent-exposed region of the ATP-binding site and can be optimized to improve potency and selectivity.

Pharmacokinetics and ADME-Tox Profile

A crucial aspect of drug development is the evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of lead compounds. While detailed clinical data for many 4-(pyrazol-1-yl)piperidine derivatives is limited, preclinical studies and in silico predictions provide valuable insights. Generally, the piperidine moiety can enhance aqueous solubility and oral bioavailability.[5][12] However, the overall ADME-Tox profile is highly dependent on the specific substitutions on the scaffold. For example, in a series of pyrazole derivatives, a good oral bioavailability profile was indicated by in silico ADME-Tox predictions.[13] Conversely, some 1-methyl-1H-pyrazole-5-carboxamides have shown unexpected acute mammalian toxicity, highlighting the importance of thorough toxicological evaluation.

Conclusion and Future Perspectives

The 4-(pyrazol-1-yl)piperidine scaffold has firmly established itself as a versatile and valuable platform in modern drug discovery. Its synthetic tractability, coupled with the ability to modulate a diverse range of biological targets, ensures its continued relevance in the years to come. The success of Crizotinib and the promising preclinical data for numerous other derivatives underscore the therapeutic potential of this chemical class.

Future research in this area will likely focus on:

-

Exploration of New Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.

-

Development of More Selective Inhibitors: Fine-tuning the substitution patterns to achieve higher selectivity for specific targets, thereby reducing off-target effects and improving the safety profile.

-

Optimization of Pharmacokinetic Properties: Further investigation into the relationship between structure and ADME-Tox properties to design compounds with improved drug-like characteristics.

-

Application of Novel Synthetic Methodologies: Employing innovative synthetic techniques, such as flow chemistry and photoredox catalysis, to access novel derivatives and improve the efficiency of synthesis.

References

-

Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central. Available at: [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PubMed Central. Available at: [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Available at: [Link]

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. ACS Publications. Available at: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate. Available at: [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

-

Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed. Available at: [Link]

-

Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. PubMed. Available at: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

-

Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment. PubMed. Available at: [Link]

-

Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central. Available at: [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Available at: [Link]

-

Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. PubMed. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed Central. Available at: [Link]

-

Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. MDPI. Available at: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. Available at: [Link]

-

Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. Available at: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

-

Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

-

Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. ResearchGate. Available at: [Link]

-

Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. PubMed Central. Available at: [Link]

-

1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available at: [Link]

Sources

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides [mdpi.com]

- 5. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 3: SAR studies on the benzylpyrazole segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine, a significant heterocyclic building block in contemporary medicinal chemistry. As a senior application scientist, the following sections are structured to deliver not just data, but actionable insights into the experimental determination and application of these properties in a research and development setting. The causality behind experimental choices and the self-validating nature of robust protocols are emphasized throughout.

Introduction: The Significance of Physical Properties in Drug Discovery

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine serves as a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for oncological applications.[1] Its molecular architecture, combining a substituted pyrazole and a methylpiperidine moiety, offers a versatile scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.[1]

In this context, a thorough understanding of its physical properties, such as melting and boiling points, is not merely academic. These parameters are fundamental to:

-

Purity Assessment: A sharp and defined melting point range is a primary indicator of sample purity.

-

Process Development and Scale-Up: Boiling point data is critical for designing purification protocols like distillation and for ensuring thermal stability under various reaction conditions.

-

Material Handling and Storage: Knowledge of a compound's physical state at different temperatures dictates appropriate storage and handling procedures to maintain its integrity.[1]

-

Formulation Development: The melting point influences solubility and dissolution rates, which are key factors in developing a viable drug product.

This guide will delve into the known data for this compound and provide detailed, field-proven methodologies for the experimental determination of its melting and boiling points.

Physicochemical Data Summary

The available data for 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point has not been reported in the public domain. This underscores the necessity for empirical verification in a laboratory setting.

| Property | Value | Source | Notes |

| Molecular Formula | C₉H₁₄BrN₃ | AiFChem[2] | - |

| Molecular Weight | 244.13 g/mol | MySkinRecipes[1], AiFChem[2] | - |

| Melting Point | Not available | - | Requires experimental determination. |

| Boiling Point | 315.8 ± 32.0 °C | MySkinRecipes (Predicted)[1] | This is a computationally predicted value and carries a significant margin of error. Experimental verification is highly recommended. |

| Density | 1.54 ± 0.1 g/cm³ | MySkinRecipes (Predicted)[1] | Predicted value. |

Experimental Determination of Physical Properties

The following protocols are presented as self-validating systems, incorporating steps for calibration and system suitability to ensure the generation of trustworthy and reproducible data.

Protocol for Melting Point Determination (Capillary Method)

The capillary melting point technique is a robust and widely adopted method for determining the melting range of a solid crystalline substance. The underlying principle is the precise observation of the temperature at which the solid phase transitions to the liquid phase upon controlled heating.

Causality of Experimental Choices:

-

Sample Preparation: A finely ground, dry sample ensures uniform heat transfer and prevents inaccuracies from residual solvent.

-

Capillary Loading: A small, tightly packed sample (2-3 mm) is crucial for a sharp, observable melting transition.

-

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is essential for thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate determination of the melting range.

Step-by-Step Methodology:

-

Instrument Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Sample Preparation: Ensure the sample of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine is a fine, dry powder. If necessary, gently crush any larger crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Initial Rapid Heating: Place the loaded capillary into the heating block of the apparatus. Rapidly heat the block to a temperature approximately 15-20 °C below the anticipated melting point. If the melting point is unknown, a preliminary rapid run can be performed to get an approximate value.

-

Controlled Heating and Observation: Reduce the heating rate to 1-2 °C per minute.

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting range is reported as T1 - T2. A pure substance will typically have a sharp melting range of 1-2 °C.

-

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Distillation Method)

Given the high predicted boiling point of 315.8 °C, determination at atmospheric pressure may lead to decomposition of the compound. Therefore, vacuum distillation is the preferred method. This technique lowers the pressure above the liquid, reducing the temperature required for boiling. The Clausius-Clapeyron relation provides the theoretical basis for this pressure-temperature dependence.

Causality of Experimental Choices:

-

Vacuum Application: Reduces the boiling temperature to prevent thermal degradation of the analyte.

-

Boiling Chips/Stirring: Promotes smooth boiling and prevents "bumping" (sudden, violent boiling), which can lead to inaccurate temperature readings and potential apparatus failure.

-

Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a microscale or short-path distillation apparatus. Ensure all glassware is clean and dry.

-

Sample and Boiling Chips: Place a small volume of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine and a few boiling chips (or a magnetic stir bar) into the distillation flask.

-

System Sealing: Lightly grease all joints and ensure the system is well-sealed.

-

Thermometer and Condenser: Insert the thermometer correctly as described above. Connect the condenser to a circulating coolant source.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Slowly and carefully evacuate the system to a stable, known pressure (e.g., 1 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Recording:

-

Record the temperature at which the vapor condensate consistently drips from the thermometer bulb. This is the boiling point at the recorded pressure.

-

Record the stable pressure from the manometer.

-

-

Extrapolation (Optional): Use a pressure-temperature nomograph or the Antoine equation to extrapolate the boiling point to atmospheric pressure (760 mmHg), if required.

Workflow Diagram:

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Interpretation and Application for Drug Development Professionals

The experimentally determined melting and boiling points of 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine are critical checkpoints.

-

A sharp melting range (e.g., within 1-2 °C) for a synthesized batch provides strong evidence of high purity. A broad or depressed melting range suggests the presence of impurities, necessitating further purification.

-

The verified boiling point , especially under vacuum, allows for the optimization of purification protocols. Knowing the precise temperature and pressure for distillation enables efficient removal of solvents and lower-boiling impurities without risking degradation of this valuable intermediate. This is paramount for ensuring the quality and consistency of the material used in subsequent synthetic steps toward an active pharmaceutical ingredient (API).

Conclusion

While computational tools provide useful estimations, the empirical determination of physical properties like melting and boiling points remains an indispensable practice in chemical and pharmaceutical development. The protocols outlined in this guide for 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine are designed to be robust and reliable, providing the accurate data necessary for informed decision-making in process chemistry, quality control, and formulation. Adherence to these systematic approaches ensures the integrity of the data and, ultimately, the quality of the advanced intermediates that form the foundation of modern therapeutics.

References

-

4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine . MySkinRecipes. [Link]

Sources

Unlocking the Therapeutic Promise of Pyrazole Scaffolds: A Technical Guide for Researchers

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and ability to serve as a pharmacophore in a vast array of biologically active molecules have cemented its status as a "privileged scaffold."[1] This unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired therapeutic effects. The clinical success of numerous pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib, underscores the immense potential of this heterocyclic motif in addressing a wide spectrum of human diseases. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on identifying and validating potential research applications for novel pyrazole compounds, complete with detailed experimental protocols and the underlying scientific rationale.

Established Therapeutic Applications & Investigational Workflows

The broad pharmacological profile of pyrazole derivatives has led to their exploration in numerous therapeutic areas. This section delves into the most well-established applications, providing detailed experimental workflows to empower researchers in their quest for novel pyrazole-based therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives progressing through clinical trials and receiving FDA approval.[2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell growth and survival, such as protein kinases.

A prominent class of pyrazole-based anticancer agents are kinase inhibitors. For instance, Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), is approved for the treatment of myelofibrosis and polycythemia vera.[3] By blocking the JAK-STAT signaling pathway, Ruxolitinib effectively inhibits myeloproliferation and suppresses the production of pro-inflammatory cytokines that contribute to the disease pathology.[3]

A systematic approach is crucial for evaluating the anticancer properties of novel pyrazole compounds. The following workflow outlines the key in vitro and in vivo assays.

Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Objective: To determine the concentration at which a novel pyrazole compound inhibits the growth of cancer cells by 50% (IC50).

-

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Novel pyrazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

-

Detailed Protocol: In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a lead pyrazole compound in a living organism.[6][7]

-

Objective: To assess the ability of a pyrazole compound to inhibit tumor growth in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line (e.g., HCT-116)

-

Sterile PBS and Matrigel (optional)

-

Lead pyrazole compound formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.[7]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

-

Treatment Administration: Administer the pyrazole compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Compare the tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

-

Calculate the tumor growth inhibition (TGI) for the treatment group.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Many pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1] Celecoxib, a selective COX-2 inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation in conditions like arthritis.[8]

The anti-inflammatory effects of celecoxib stem from its ability to selectively inhibit COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9][10] By sparing COX-1, which is involved in maintaining the integrity of the gastric mucosa and platelet function, celecoxib has a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a novel pyrazole compound to inhibit the activity of the COX-2 enzyme.

-

Objective: To determine the IC50 value of a pyrazole compound for COX-2 inhibition.

-

Materials:

-

Recombinant human COX-2 enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Novel pyrazole compound

-

Detection reagent (e.g., a probe that reacts with the prostaglandin product to generate a fluorescent or colorimetric signal)

-

Microplate reader

-

-

Procedure:

-

Enzyme and Compound Preparation: Prepare a solution of the COX-2 enzyme in assay buffer containing the heme cofactor. Prepare serial dilutions of the pyrazole compound.

-

Reaction Setup: In a 96-well plate, add the enzyme solution, followed by the pyrazole compound dilutions or vehicle control.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Emerging Research Frontiers for Pyrazole Compounds

Beyond the well-trodden paths of anticancer and anti-inflammatory research, the pyrazole scaffold is showing promise in a variety of emerging therapeutic areas.

Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents for conditions such as Alzheimer's and Parkinson's diseases.[11][12] The proposed mechanisms often involve the inhibition of key enzymes implicated in the pathology of these diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[11]

-

Acetylcholinesterase (AChE) Inhibition Assay: This assay, often based on the Ellman method, measures the ability of a compound to inhibit the breakdown of the neurotransmitter acetylcholine.[13][14] Thiocholine, a product of the enzymatic reaction, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[13][14]

-

Monoamine Oxidase (MAO) Inhibition Assay: The activity of MAO-A and MAO-B, enzymes involved in the breakdown of monoamine neurotransmitters, can be measured using specific substrates and detection methods. For example, a common fluorimetric assay involves the MAO-catalyzed reaction with a substrate like p-tyramine, which produces hydrogen peroxide. The hydrogen peroxide is then detected using a fluorescent probe.[15][16][17]

Antimicrobial and Antiviral Applications

The pyrazole nucleus is a key component in many compounds exhibiting antibacterial, antifungal, and antiviral activities.[1] For instance, some pyrazole derivatives have shown efficacy against various fungal phytopathogens, making them promising candidates for the development of new fungicides in agriculture.[18][19][20]

Agricultural Chemistry

In addition to their fungicidal properties, pyrazole derivatives are being explored for a range of other applications in agriculture, including as herbicides and insecticides.[18] The development of novel pyrazole-based agrochemicals with high efficacy and favorable environmental profiles is an active area of research.

Computational Approaches for Target Identification and Optimization

In modern drug discovery, computational methods play a pivotal role in accelerating the identification and optimization of lead compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the pyrazole compound) when bound to a specific protein target. This method can be used to:

-

Screen large virtual libraries of pyrazole derivatives against a known protein target to identify potential hits.

-

Predict the binding affinity of a compound for its target.

-

Elucidate the key molecular interactions between the ligand and the protein, which can guide the rational design of more potent and selective analogs.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be used to:

-

Screen databases for novel compounds that match the pharmacophore and are therefore likely to be active.

-

Guide the design of new pyrazole derivatives with improved activity.

Data Summary

| Pharmacological Activity | Example Compound(s) | Molecular Target(s) | Key In Vitro/In Vivo Assays |

| Anticancer | Ruxolitinib, Crizotinib | JAK1/2, ALK/ROS1 | MTT assay, Kinase inhibition assay, Tumor xenograft model |

| Anti-inflammatory | Celecoxib | COX-2 | COX-1/COX-2 inhibition assay, LPS-induced inflammation model |

| Neuroprotective | Various derivatives | AChE, MAO-A/B | AChE inhibition assay, MAO inhibition assay |

| Antifungal | Bixafen, Fluxapyroxad | Succinate dehydrogenase | In vitro fungicidal activity assays against various pathogens |

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents and other biologically active molecules. This guide has provided a comprehensive overview of the key research applications for pyrazole compounds, with a strong emphasis on the practical experimental workflows required to validate their activity. By combining the established and emerging therapeutic applications with robust in vitro and in vivo assays and powerful computational tools, researchers are well-equipped to unlock the full potential of this privileged heterocyclic system and develop the next generation of innovative medicines and agrochemicals.

References

-

Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]

- Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program.

-

Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]

- Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 131, 117502.

- Gong, L., et al. (2013). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(7), 397-408.

-

Bio-protocol. Acetylcholinesterase Inhibition Assay. Available from: [Link]

- Li, H., et al. (2018).

-

ResearchGate. Effect of ruxolitinib on JAK/STAT signaling pathway-related genes and... Available from: [Link]

-

ACS Omega. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Available from: [Link]

-

ACS Publications. (2022). Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Available from: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

- The JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). Cytokine & Growth Factor Reviews, 54, 43-49.

-

ResearchGate. Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. Available from: [Link]

-

ResearchGate. The anticancer activity of tested compounds (ordered) against HCT-116,... Available from: [Link]

-

ResearchGate. Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... Available from: [Link]

- Wang, F., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331.

-

PubChem. Celecoxib Action Pathway. Available from: [Link]

-

PubMed. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

-

Bio-Techne. Monoamine Oxidase Assay Kit. Available from: [Link]

-

Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]

-

Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]

-

Wikipedia. JAK-STAT signaling pathway. Available from: [Link]

-

ResearchGate. (2025). Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. Available from: [Link]

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). Current Drug Targets, 23(14), 1334-1353.

-

Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]

-

SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. Available from: [Link]

-

ClinPGx. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Available from: [Link]

-

ResearchGate. (2025). (PDF) New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. Available from: [Link]

-

PathWhiz. Ruxolitinib Mechanism of Action Action Pathway. Available from: [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1-7.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. PathWhiz [pathbank.org]

- 4. researchgate.net [researchgate.net]

- 5. srrjournals.com [srrjournals.com]

- 6. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. attogene.com [attogene.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. evotec.com [evotec.com]

- 17. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Integrated Pharmacological Screening of Novel Heterocyclic Compounds

Introduction: The Heterocyclic Privilege and the Solubility Paradox

Heterocyclic compounds—containing at least one ring atom other than carbon (N, O, S)—constitute over 85% of all bioactive chemical entities. Their ability to act as hydrogen bond donors/acceptors allows them to bind with high affinity to diverse biological targets, from kinases to G-protein-coupled receptors (GPCRs).

However, this structural versatility comes with a cost: poor aqueous solubility and assay interference . Many novel heterocycles are "brick dust"—highly crystalline solids that precipitate in aqueous buffers, leading to false negatives in bioassays. Furthermore, their conjugated

This Application Note defines a screening cascade designed to filter out these artifacts early, ensuring that the data you generate is pharmacologically relevant.

Phase I: In Silico Profiling & Library Filtering

Goal: Eliminate "Frequent Hitters" and insoluble compounds before synthesis or purchase.

Before wet-lab screening, novel heterocyclic libraries must be filtered to protect assay resources.

PAINS Filtering

Many heterocycles (e.g., rhodanines, ene-rhodanines) are Pan-Assay Interference Compounds (PAINS) . They act as promiscuous aggregators or redox cyclers rather than specific ligands.

-

Protocol: Run all structures through a PAINS filter (e.g., FAF-Drugs4 or SwissADME).

-

Action: Flag any compound containing toxophores (e.g., nitro groups, quinones) for downstream interference checks.

Physicochemical Prediction

-

Lipinski’s Rule of Five: Verify MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

-

Topological Polar Surface Area (TPSA): Target < 140 Ų for cell permeability.

Phase II: Physicochemical Screening (The "Go/No-Go" Step)

Goal: Determine Kinetic Solubility. If a compound precipitates in the assay buffer, all subsequent biological data is invalid.

Protocol: Kinetic Solubility via Laser Nephelometry

This method detects undissolved particles via forward light scattering. It is superior to UV-absorption methods for heterocycles, which may have overlapping UV spectra.

Materials:

-

10 mM compound stock in 100% DMSO.

-

PBS Buffer (pH 7.4).[1]

-

Nephelometer (or Plate Reader with Absorbance at 600nm as a proxy).

Workflow:

-

Preparation: Prepare a serial dilution of the compound in DMSO.

-

Spiking: Transfer 2

L of DMSO stock into 198-

Critical Note: 1% DMSO is the upper limit for most bioassays. If it precipitates here, it will fail in cell culture.

-

-

Incubation: Shake at room temperature for 90 minutes.

-

Readout: Measure light scattering.

-

Data Analysis: The point of inflection where scattering increases above the solvent background is the Solubility Limit .

Acceptance Criteria:

| Classification | Solubility (

Phase III: In Vitro Efficacy Assays

Goal: Quantify biological activity while controlling for heterocycle-specific interference.

Cytotoxicity Screening: The Modified MTT Assay

The MTT assay relies on mitochondrial succinate dehydrogenase to reduce yellow MTT tetrazolium to purple formazan.

-

The Heterocycle Problem: Many heterocycles are reducing agents. They can chemically reduce MTT without cells, causing false positives (high background).

-

The Solution: Use cell-free controls and wash steps.

Visual Workflow (Graphviz):

Figure 1: Modified MTT workflow emphasizing the PBS wash step to remove colored heterocyclic compounds before MTT addition.

Detailed Protocol:

-

Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Avoid the outer wells (fill with PBS) to prevent the Edge Effect caused by evaporation. -

Treatment: Add compounds (0.1 – 100

M). Ensure final DMSO < 0.5%. -

Interference Check: Include 3 wells with Media + Compound (No Cells). If these turn purple after adding MTT, the compound is chemically reducing MTT. Switch to an ATP-based assay (e.g., CellTiter-Glo) immediately.

-

Wash (The "Heterocycle Step"): After drug incubation, carefully aspirate media and wash cells 1x with warm PBS. This removes the colored compound that might interfere with the 570nm reading.

-

Development: Add MTT (0.5 mg/mL), incubate 4h, solubilize crystals in DMSO, and read at 570 nm.

Antimicrobial Screening: Broth Microdilution (MIC)

For nitrogen-rich heterocycles (e.g., imidazoles, triazoles), antimicrobial activity is common.

-

Standard: CLSI M07 guidelines.

-

Key Modification: Heterocycles often precipitate in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Validation: Use a turbidity control (Compound + Broth, no bacteria) to distinguish bacterial growth from compound precipitation.

Phase IV: Early Safety Profiling (ADME-Tox)

Goal: Identify "Showstopper" toxicity liabilities early.

hERG Inhibition (Cardiotoxicity Screen)

Inhibition of the hERG potassium channel leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).[2][3] Many lipophilic heterocycles are potent hERG blockers.

Protocol: Fluorescence Polarization (High-Throughput) Instead of manual patch-clamp (slow), use a tracer displacement assay for primary screening.

-

Membrane Prep: Use HEK293 cell membranes overexpressing hERG.

-

Tracer: Add a fluorescent hERG ligand (Red fluorescence).

-

Competition: Add test compound. If it binds hERG, it displaces the tracer.

-

Readout: Decrease in Fluorescence Polarization (mP).

-

Threshold: Compounds with

M are high-risk.

Metabolic Stability (Microsomal Assay)

Heterocycles are prone to oxidation by Cytochrome P450 (CYP) enzymes.

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS to monitor parent compound disappearance.

-

Calculation:

Target:

Integrated Screening Cascade

The following diagram summarizes the logical flow of the screening process.

Figure 2: The "Hit-to-Lead" decision tree. Note that solubility is the gatekeeper before any biological assay.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI standard M07. Link

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[3][4] Nature, 440, 463–469. Link

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

cell-based assays involving 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

This Application Note and Protocol Guide is designed for researchers utilizing 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (also known as Ligand 4WJ in structural biology contexts) as a scaffold or reference fragment in the development of Inhibitor of Apoptosis Protein (IAP) antagonists.[1]

Compound Focus: 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine Target Class: cIAP1, cIAP2, XIAP (BIR Domains) Primary Application: Fragment-Based Drug Discovery (FBDD) & Lead Optimization for Cancer Therapeutics[1]

Introduction & Mechanism of Action

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS: 877399-61-6) serves as a critical chemical building block and fragment hit in the discovery of non-alanine SMAC mimetics.[1] Structural studies (e.g., PDB: 5C0L ) reveal that this piperidine-pyrazole motif binds to the Baculovirus IAP Repeat (BIR) domains of cIAP1 and XIAP .

Biological Significance

Inhibitor of Apoptosis Proteins (IAPs) are often overexpressed in malignancies, preventing cancer cell death by inhibiting caspases. Small molecule antagonists derived from this scaffold function as SMAC mimetics .

-

Mechanism: They bind the BIR3 domain of cIAP1, inducing a conformational change that triggers cIAP1's E3 ligase activity.

-

Outcome: This leads to rapid auto-ubiquitination and proteasomal degradation of cIAP1.[1]

-

Phenotype: The loss of cIAP1 stabilizes NIK (NF-κB-inducing kinase), activating non-canonical NF-κB signaling and sensitizing cells to TNF

-mediated apoptosis.[1]

Experimental Causality

When designing assays for this compound or its derivatives, you are not looking for simple enzyme inhibition. You are looking for induced protein degradation and sensitization .

-

The Fragment vs. The Drug: As a fragment (MW ~244 Da), the parent compound likely exhibits modest affinity (

in

Visualizing the Signaling Pathway

The following diagram illustrates the specific intervention point of the compound within the TNF